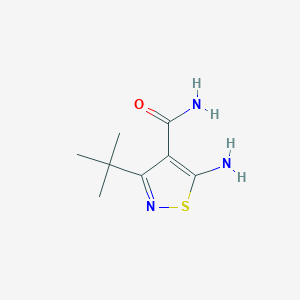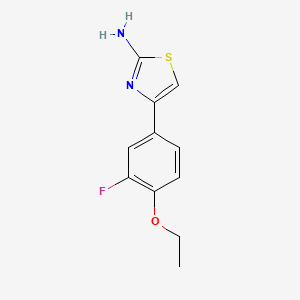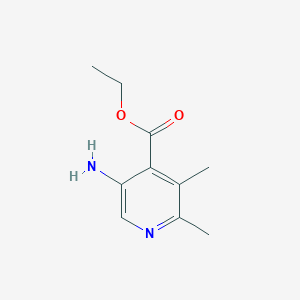
Ethyl-5-amino-2,3-dimethylisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-amino-2,3-dimethylisonicotinate is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of isonicotinic acid, featuring an ethyl ester group, an amino group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-5-amino-2,3-dimethylisonicotinate typically involves the esterification of isonicotinic acid followed by the introduction of amino and methyl groups. One common method involves the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by catalytic amination and alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-5-amino-2,3-dimethylisonicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl-5-amino-2,3-dimethylisonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl-5-amino-2,3-dimethylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl-5-amino-2,3-dimethylisonicotinate can be compared with other similar compounds, such as:
Ethyl-5-amino-2-methylnicotinate: This compound has a similar structure but lacks one of the methyl groups.
Ethyl-5-amino-3-methylisonicotinate: Similar but with a different methyl group position.
Ethyl-5-aminoisonicotinate: Lacks both methyl groups, making it less complex.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
ethyl 5-amino-2,3-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)9-6(2)7(3)12-5-8(9)11/h5H,4,11H2,1-3H3 |
InChI-Schlüssel |
UCWVCOHXNOGJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NC=C1N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
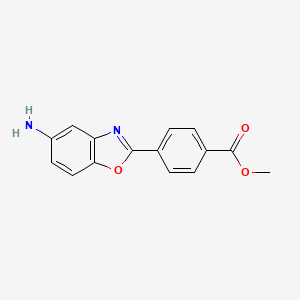
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)

![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
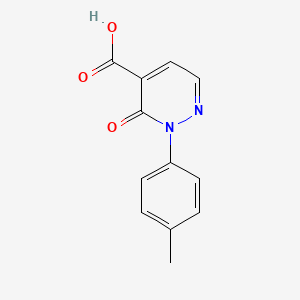
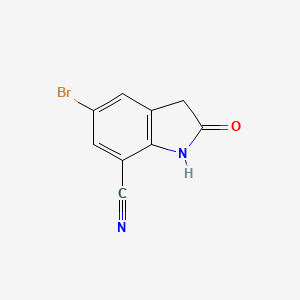
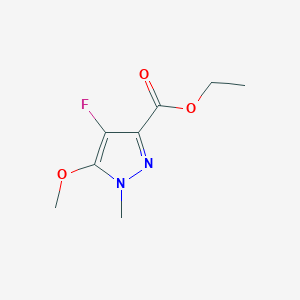
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)

